(Z)-Pitavastatin Calcium Salt
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Overview
Description
(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound used primarily as a lipid-lowering agent. It belongs to the statin class of medications, which are known for their ability to inhibit the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein (LDL) cholesterol levels, thereby helping to prevent cardiovascular diseases.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Pitavastatin Calcium Salt is used as a model compound to study the mechanisms of HMG-CoA reductase inhibition and to develop new statin analogs with improved efficacy and safety profiles.
Biology
In biological research, this compound is used to investigate the cellular and molecular mechanisms of cholesterol metabolism and its impact on various biological processes, including cell signaling and membrane dynamics.
Medicine
Medically, this compound is used to treat hypercholesterolemia and prevent cardiovascular diseases. It is also being explored for its potential benefits in other conditions, such as Alzheimer’s disease and certain cancers, due to its effects on cholesterol metabolism and cell proliferation.
Industry
In the pharmaceutical industry, this compound is a key ingredient in the formulation of lipid-lowering medications. It is also used in the development of new drug delivery systems and formulations to enhance bioavailability and patient compliance.
Mechanism of Action
Target of Action
The primary target of (Z)-Pitavastatin Calcium Salt is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .
Mode of Action
This compound acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This results in a decrease in intracellular cholesterol levels, which triggers an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream via upregulation of LDL receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, this compound disrupts this pathway, reducing the production of cholesterol . This leads to a series of downstream effects, including a decrease in the levels of LDL cholesterol in the bloodstream .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed and extensively distributed throughout the body . It is metabolized primarily in the liver, the main site of cholesterol synthesis and LDL metabolism . The drug is excreted in bile and undergoes enterohepatic recirculation . These ADME properties contribute to the drug’s bioavailability and its ability to lower cholesterol levels effectively .
Result of Action
The molecular effect of this compound’s action is the inhibition of the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis . On a cellular level, this results in an upregulation of LDL receptors, increasing the uptake of LDL cholesterol from the bloodstream and thereby lowering blood cholesterol levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, particularly the intake of cholesterol and saturated fats, can affect the drug’s efficacy . Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity . Understanding these factors is crucial for optimizing the use of this compound in managing cholesterol levels .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the lactone ring, introduction of the side chain, and the final conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may be used to create analogs with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in a variety of analogs with different side chains or functional groups.
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin Calcium
- Rosuvastatin Calcium
- Simvastatin
- Lovastatin
Comparison
Compared to other statins, (Z)-Pitavastatin Calcium Salt has a unique structure that provides certain advantages, such as a higher potency at lower doses and a reduced risk of drug-drug interactions. Its distinct pharmacokinetic profile allows for once-daily dosing and a lower incidence of side effects, making it a preferred choice for many patients.
Properties
IUPAC Name |
(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-DBBWNDPISA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FNO4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.